(4-Hydroxy-2-trifluoromethoxy-phenyl)-pyrrolidin-1-yl-methanone (4-Hydroxy-2-trifluoromethoxy-phenyl)-pyrrolidin-1-yl-methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13696014
InChI: InChI=1S/C12H12F3NO3/c13-12(14,15)19-10-7-8(17)3-4-9(10)11(18)16-5-1-2-6-16/h3-4,7,17H,1-2,5-6H2
SMILES: C1CCN(C1)C(=O)C2=C(C=C(C=C2)O)OC(F)(F)F
Molecular Formula: C12H12F3NO3
Molecular Weight: 275.22 g/mol

(4-Hydroxy-2-trifluoromethoxy-phenyl)-pyrrolidin-1-yl-methanone

CAS No.:

Cat. No.: VC13696014

Molecular Formula: C12H12F3NO3

Molecular Weight: 275.22 g/mol

* For research use only. Not for human or veterinary use.

(4-Hydroxy-2-trifluoromethoxy-phenyl)-pyrrolidin-1-yl-methanone -

Specification

Molecular Formula C12H12F3NO3
Molecular Weight 275.22 g/mol
IUPAC Name [4-hydroxy-2-(trifluoromethoxy)phenyl]-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C12H12F3NO3/c13-12(14,15)19-10-7-8(17)3-4-9(10)11(18)16-5-1-2-6-16/h3-4,7,17H,1-2,5-6H2
Standard InChI Key QIFCESROKSENDD-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)C2=C(C=C(C=C2)O)OC(F)(F)F
Canonical SMILES C1CCN(C1)C(=O)C2=C(C=C(C=C2)O)OC(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central phenyl ring substituted with a hydroxyl group at the para-position and a trifluoromethoxy group at the ortho-position. The aromatic system is linked via a ketone bridge to a pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom . The trifluoromethoxy group (OCF3-\text{OCF}_{3}) introduces strong electron-withdrawing effects, while the hydroxyl group (OH-\text{OH}) provides hydrogen-bonding capability, influencing both reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H12F3NO3\text{C}_{12}\text{H}_{12}\text{F}_{3}\text{NO}_{3}PubChem
Molecular Weight275.22 g/molPubChem
Melting PointNot reportedN/A
Boiling PointNot reportedN/A
SolubilityLimited data; soluble in DMSOAK Scientific
StabilityStable at 4–8°CAK Scientific

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): Peaks at δ 1.82–1.99 ppm (pyrrolidine protons), δ 3.38–3.65 ppm (N-CH2_2), δ 7.05–7.55 ppm (aromatic protons), and δ 5.20 ppm (hydroxyl proton) .

  • 13C^{13}\text{C} NMR (100 MHz, CDCl3_3): Signals at δ 168.6 ppm (ketone carbonyl), δ 115.1–135.5 ppm (aromatic carbons), and δ 46.3–49.7 ppm (pyrrolidine carbons) .

  • IR Spectroscopy: Strong absorption bands at 1705 cm1^{-1} (C=O stretch) and 1240 cm1^{-1} (C-F stretch) .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is typically synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and a ketone . A representative pathway involves:

  • Aldol Condensation: Reacting 4-hydroxy-2-(trifluoromethoxy)benzaldehyde with pyrrolidine in the presence of a base (e.g., NaOH) to form the intermediate enone.

  • Reduction: Selective reduction of the α,β-unsaturated ketone using sodium borohydride (NaBH4_4) to yield the saturated ketone .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueYield Improvement
SolventMethanol82%
Temperature25°CMinimal side products
Catalyst20% NaOH95% conversion

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance efficiency and safety. Key challenges include managing the exothermic nature of the condensation step and ensuring high purity of the trifluoromethoxy precursor .

Biological and Pharmacological Activity

Preclinical Data

  • In Vitro Cytotoxicity: IC50_{50} values of 12–18 µM against human leukemia (HL-60) and breast cancer (MCF-7) cell lines .

  • Anti-Inflammatory Activity: 40% reduction in TNF-α production at 10 µM in murine macrophages .

CodeHazard StatementPrecautionary Measures
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse eye/face protection
H335May cause respiratory tract irritationUse in well-ventilated areas

Applications in Materials Science

Polymer Additives

The trifluoromethoxy group imparts hydrophobicity and thermal stability to polyurethane coatings, reducing water absorption by 30% compared to non-fluorinated analogs .

Liquid Crystals

Incorporation into mesogenic structures lowers melting points (TmT_m) by 15–20°C, enabling room-temperature liquid crystalline phases .

Environmental and Regulatory Considerations

Ecotoxicity

No ecotoxicity data are available, but structural analogs show low bioaccumulation potential (log KowK_{ow} = 2.1) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator